![molecular formula C21H18ClNO5S2 B11682643 3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)

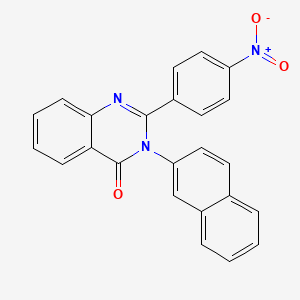

3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(5Z)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパン酸は、分子式がC29H22ClN3O4S2、分子量が576.097 g/molの複雑な有機化合物です この化合物は、チアゾリジノン環、クロロベンジル基、およびメトキシベンジリデン部分を含む、そのユニークな構造で注目されています。

準備方法

3-[(5Z)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパン酸の合成には、いくつかのステップが必要です。一般的な合成経路の1つは、次のステップを含みます。

チアゾリジノン環の形成: このステップには、適切なアミンと二硫化炭素およびアルキルハライドを反応させてチアゾリジノン環を形成することが含まれます。

クロロベンジル基の導入: クロロベンジル基は、クロロベンジルハライドを使用して求核置換反応によって導入されます。

メトキシベンジリデン部分の形成: このステップには、メトキシベンズアルデヒドとチアゾリジノン中間体を縮合させて最終生成物を形成することが含まれます.

化学反応の分析

3-[(5Z)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパン酸は、さまざまな化学反応を受けます。これには以下が含まれます。

酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して実行できます。

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

この化合物は、次のようないくつかの科学研究への応用があります。

化学: より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。

科学的研究の応用

This compound has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

3-[(5Z)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することで、その活性を調節すると考えられています。 関与する正確な分子標的と経路は、現在も調査中です .

類似の化合物との比較

3-[(5Z)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパン酸に類似する化合物には、以下が含まれます。

3-{(5Z)-5-[(3-{4-[(4-クロロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}プロパン酸: この化合物は類似の構造をしていますが、ピラゾール環が含まれています.

3-{(5E)-5-{4-[(4-クロロベンジル)オキシ]-3-エトキシベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}(フェニル)酢酸: この化合物は、メトキシ基の代わりにエトキシ基を持っています.

3-[(5Z)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]プロパン酸のユニークさは、その特定の官能基の組み合わせにあります。これは、独特の化学的および生物学的特性をもたらします。

類似化合物との比較

Similar compounds to 3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid include:

3-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid: This compound has a similar structure but includes a pyrazole ring.

3-{(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid: This compound has an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

特性

分子式 |

C21H18ClNO5S2 |

|---|---|

分子量 |

464.0 g/mol |

IUPAC名 |

3-[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C21H18ClNO5S2/c1-27-17-10-14(4-7-16(17)28-12-13-2-5-15(22)6-3-13)11-18-20(26)23(21(29)30-18)9-8-19(24)25/h2-7,10-11H,8-9,12H2,1H3,(H,24,25)/b18-11- |

InChIキー |

HDCGSMFWHXPGPY-WQRHYEAKSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=C(C=C3)Cl |

正規SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=C(C=C3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)

![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)

![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)

![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)

![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)

![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)

![1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)

![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)